

Nonapeptide-1 binding affinity to MC1R

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Compound of Interest

Compound Name: Nonapeptide-1 acetate salt

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An In-Depth Technical Guide to the Binding Affinity of Nonapeptide-1 for the Melanocortin 1 Receptor (MC1R)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonapeptide-1, also known as Melanostatine-5, is a synthetic biomimetic peptide renowned for its specific interaction with the Melanocortin 1 Receptor (MC1R).[1][2][3] Structurally, it is a nine-amino-acid peptide designed to mimic the alpha-melanocyte-stimulating hormone (α -MSH).[3][4] Its primary mechanism of action is as a competitive antagonist of MC1R, a G protein-coupled receptor pivotal in skin pigmentation.[1][4][5][6][7] By competitively binding to MC1R on melanocytes, Nonapeptide-1 blocks the binding of the endogenous agonist α -MSH, thereby inhibiting the signaling cascade that leads to melanin synthesis.[4][5][8][9] This targeted action makes Nonapeptide-1 a subject of significant interest in dermatological research and cosmetic science for managing hyperpigmentation.[4][8][9]

Quantitative Binding Affinity Data

Nonapeptide-1 exhibits a high and selective binding affinity for MC1R. The key quantitative metrics, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), have been determined through various in vitro assays. These values are crucial for understanding the peptide's potency and selectivity.



Parameter	Value	Receptor/Assa y	Cell Line	Notes
Ki	40 nM	MC1R	COS-1 cells expressing human receptors	Measures the binding affinity of Nonapeptide-1 to MC1R.[1][2]
Ki	0.47 μΜ	MC3R	COS-1 cells expressing human receptors	Demonstrates selectivity for MC1R over MC3R.[1]
Ki	1.34 μΜ	MC4R	COS-1 cells expressing human receptors	Demonstrates selectivity for MC1R over MC4R.[1]
Ki	2.4 μΜ	MC5R	COS-1 cells expressing human receptors	Demonstrates selectivity for MC1R over MC5R.[1]
IC50	2.5 nM	α-MSH-induced intracellular cAMP levels	Melanocytes	Measures the functional potency in blocking the downstream signaling cascade.[1]
IC50	11 nM	α-MSH-induced melanosome dispersion	Melanocytes	Measures the functional potency in inhibiting a key cellular process for pigmentation. [1][5]



Mechanism of Action and Signaling Pathway

The Melanocortin 1 Receptor is a Gs protein-coupled receptor primarily expressed on the surface of melanocytes.[7][10] The binding of its natural agonist, α -MSH, triggers a signaling cascade that is fundamental to melanogenesis (the production of melanin).

MC1R Signaling Cascade:

- Agonist Binding: α-MSH, released from keratinocytes in response to stimuli like UV radiation, binds to MC1R.[11]
- G Protein Activation: This binding event activates the associated Gs protein.[11]
- Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[10][11]
- Downstream Signaling: The increase in intracellular cAMP levels activates Protein Kinase A
 (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein
 (CREB).
- Gene Transcription: Activated CREB upregulates the expression of the Microphthalmiaassociated Transcription Factor (MITF).[12] MITF is the master regulator of melanocyte function and survival, and it promotes the transcription of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and TRP2.[9][12]
- Melanin Synthesis: The increased expression of these enzymes leads to the synthesis of eumelanin (black-brown pigment), which is then packaged into melanosomes and transferred to surrounding keratinocytes, resulting in skin pigmentation.[12]

Nonapeptide-1 functions as a competitive antagonist in this pathway. By binding to MC1R, it occupies the receptor's binding site without initiating the downstream signal. This action effectively prevents α -MSH from binding and activating the receptor, thus halting the entire cascade and reducing melanin synthesis.[1][4][8]





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MC1R signaling pathway and the antagonistic action of Nonapeptide-1.

Experimental Protocols

The binding affinity of Nonapeptide-1 to MC1R is typically determined using a competitive radioligand binding assay.[13][14][15] This method measures the ability of an unlabeled compound (the competitor, Nonapeptide-1) to displace a radiolabeled ligand that has a known affinity for the receptor.

Representative Protocol: Competitive Radioligand Binding Assay

This protocol is a representative methodology synthesized from standard practices for GPCR binding assays.[16][17]

- 1. Cell Culture and Membrane Preparation:
- Cell Line: A suitable cell line, such as COS-1 or HEK-293, is transiently or stably transfected to express the human Melanocortin 1 Receptor (hMC1R). Melanoma cell lines with high endogenous MC1R expression (e.g., A2058) can also be used.[1][16]
- Culture: Cells are cultured in appropriate media until they reach 80-90% confluency.
- Homogenization: Cells are harvested and washed in a cold lysis buffer. They are then homogenized using a Dounce or Polytron homogenizer.[17]



- Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and debris.
 The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes containing the receptors.[17]
- Storage: The membrane pellet is resuspended in a buffer, protein concentration is determined (e.g., via BCA assay), and aliquots are stored at -80°C.[17]

2. Binding Assay:

- Radioligand: A high-affinity radiolabeled MC1R agonist, such as [1251]-Nle4,D-Phe7-α-MSH ([1251]-NDP-α-MSH), is used.[16]
- Assay Buffer: A buffer containing Tris-HCl, MgCl2, and BSA is prepared.
- Reaction Setup: The assay is performed in 96-well plates. Each well contains:
 - A fixed amount of cell membrane preparation (e.g., 10-50 μg protein).
 - A fixed concentration of the radioligand ([125 I]-NDP- α -MSH), typically near its Kd value.[16]
 - Varying concentrations of the unlabeled competitor (Nonapeptide-1), typically spanning a
 5-log unit range.

Controls:

- Total Binding: Contains membranes and radioligand only (no competitor).
- Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a non-radioactive agonist (e.g., unlabeled α-MSH) to block all specific binding.[18]
- Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.[16][17]

3. Separation and Counting:

• Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand.[13][17]

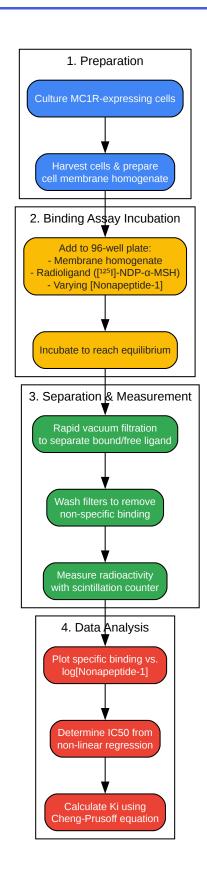
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- Washing: The filters are washed multiple times with ice-cold buffer to remove the unbound radioligand.[17][18]
- Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is quantified using a scintillation counter.[17]
- 4. Data Analysis:
- Specific Binding: Calculated for each concentration of Nonapeptide-1 by subtracting the nonspecific binding counts from the total binding counts.
- IC50 Determination: The specific binding data is plotted against the logarithm of the competitor (Nonapeptide-1) concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.[19]
- Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[20]





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Workflow for a competitive radioligand binding assay.



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